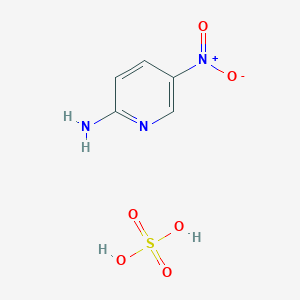
5-Nitropyridin-2-amine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitropyridin-2-amine: is an organic compound with the molecular formula C5H5N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position and a nitro group at the 5-position. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridin-2-amine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This ion is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further nitration and substitution reactions can lead to the formation of 5-Nitropyridin-2-amine.
Industrial Production Methods: Industrial production of 5-Nitropyridin-2-amine often involves large-scale nitration processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitropyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can be substituted with other functional groups through reactions with ammonia and amines.
Common Reagents and Conditions:
Oxidation: Hydrazine hydrate at elevated temperatures (110-120°C) for several hours.
Reduction: Various reducing agents can be used, including hydrogen gas in the presence of a catalyst.
Substitution: Ammonia and amines are commonly used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: 3-Aminopyridine is a common product of the reduction of 5-Nitropyridin-2-amine.
Reduction: Various reduced derivatives of 5-Nitropyridin-2-amine.
Substitution: A range of substituted pyridines, depending on the specific reagents used.
Aplicaciones Científicas De Investigación
5-Nitropyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Nitropyridin-2-amine involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biomolecules. These properties make it a versatile compound in both chemical and biological contexts .
Comparación Con Compuestos Similares
2-Amino-5-nitropyridine: Similar structure but different substitution pattern.
3-Nitropyridine: Lacks the amino group at the 2-position.
4-Amino-3-nitropyridine: Different substitution pattern on the pyridine ring.
Uniqueness: 5-Nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other nitropyridine derivatives may not be as effective .
Propiedades
Número CAS |
149230-21-7 |
|---|---|
Fórmula molecular |
C5H7N3O6S |
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
5-nitropyridin-2-amine;sulfuric acid |
InChI |
InChI=1S/C5H5N3O2.H2O4S/c6-5-2-1-4(3-7-5)8(9)10;1-5(2,3)4/h1-3H,(H2,6,7);(H2,1,2,3,4) |
Clave InChI |
PSXMKFGONOBTFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


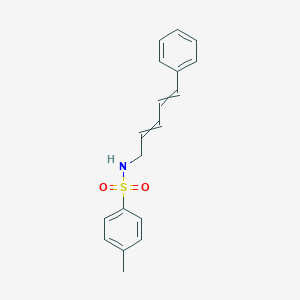
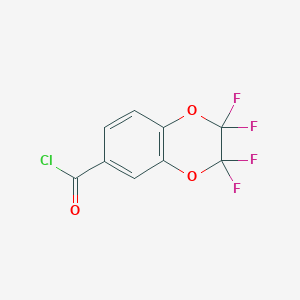
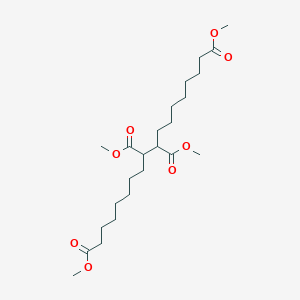
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
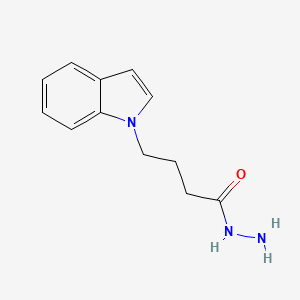

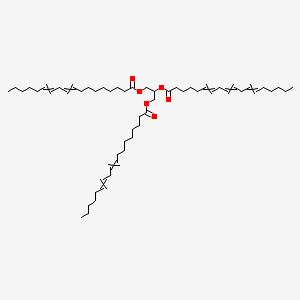
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
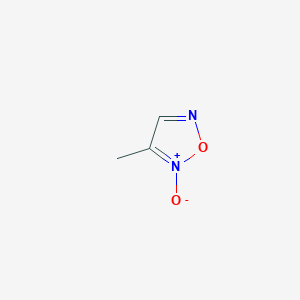
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
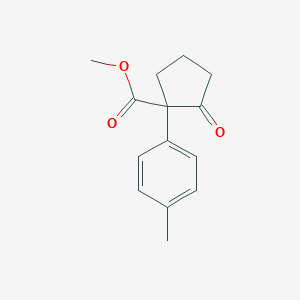
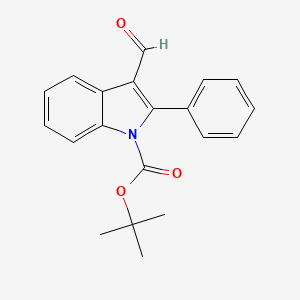
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)

